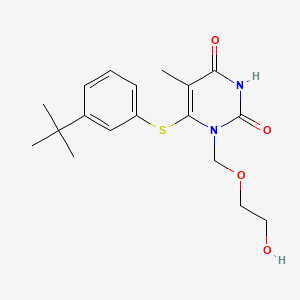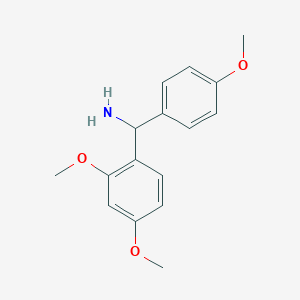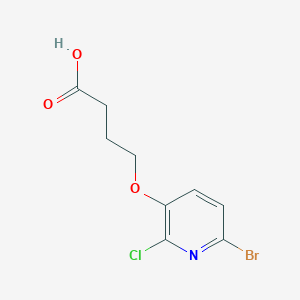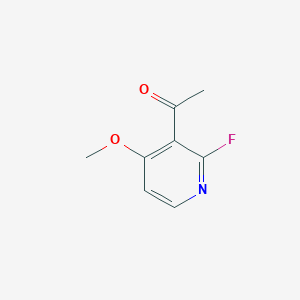
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone: is an organic compound with the molecular formula C8H8FNO2 It features a pyridine ring substituted with a fluoro group at the 2-position, a methoxy group at the 4-position, and an ethanone group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxypyridine.
Acylation Reaction: The pyridine derivative undergoes an acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can replace the fluoro group with an amine or thiol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1-(2-Fluoro-4-methoxypyridin-3-yl)acetic acid.
Reduction: 1-(2-Fluoro-4-methoxypyridin-3-yl)ethanol.
Substitution: 1-(2-Amino-4-methoxypyridin-3-yl)ethanone or 1-(2-Mercapto-4-methoxypyridin-3-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: Researchers use it to study enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and specificity of these products.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoro-4-methoxypyridin-3-yl)ethanone depends on its application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.
Material Properties: In materials science, the electronic properties of the compound influence the conductivity and stability of the resulting materials.
Comparación Con Compuestos Similares
1-(2-Fluoro-4-methoxypyridin-3-yl)ethanone can be compared with other similar compounds:
1-(2-Fluoro-3-methoxypyridin-4-yl)ethanone: This isomer differs in the position of the methoxy and fluoro groups, which can significantly alter its chemical reactivity and applications.
1-(2-Hydroxy-4-methoxypyridin-3-yl)ethanone: The presence of a hydroxy group instead of a fluoro group changes its hydrogen bonding capabilities and reactivity.
1-(2-Methoxypyridin-3-yl)ethanone: Lacking the fluoro group, this compound has different electronic properties and may be less reactive in certain substitution reactions.
The unique combination of the fluoro and methoxy groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
1-(2-fluoro-4-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)7-6(12-2)3-4-10-8(7)9/h3-4H,1-2H3 |
Clave InChI |
HAQQZLICBVENCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CN=C1F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


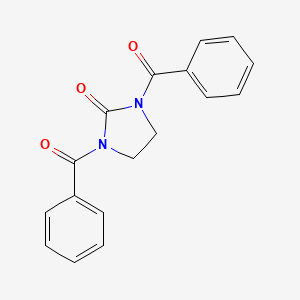
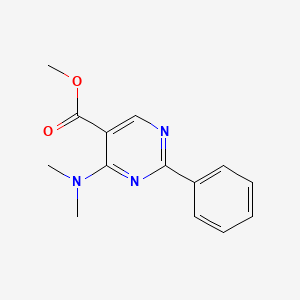
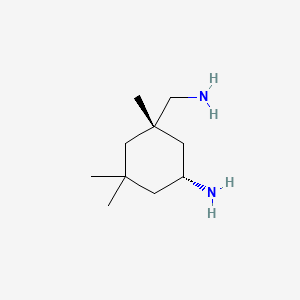
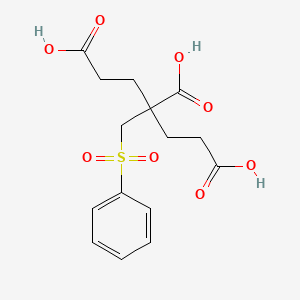
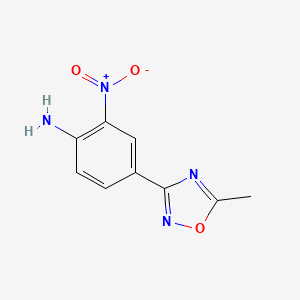

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
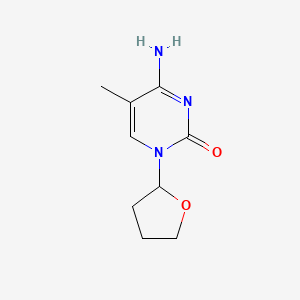
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)
